
(5-(Furan-2-yl)isoxazol-3-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Furan-2-yl)isoxazol-3-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N2O6S and its molecular weight is 416.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is an organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a complex structure that includes furan, isoxazole, and piperidine moieties. The synthesis typically involves multi-step organic reactions, including the coupling of various ring systems under controlled conditions. Common reagents include organolithium and Grignard reagents, facilitating the formation of desired bonds.
Antimicrobial Properties
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain isoxazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound's structure positions it as a candidate for anticancer research. Isoxazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation. For example, compounds similar to this one have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, crucial in cancer development .
The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized that it could act as an agonist or antagonist at certain receptors or modulate enzyme activity involved in critical signaling pathways. This modulation can lead to alterations in cellular responses, potentially inhibiting tumor growth or microbial proliferation .
Case Studies
- Anticancer Research : A study evaluated the effects of isoxazole derivatives on cancer cell lines. Results indicated that the compound significantly reduced cell viability in vitro, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Activity : In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains, highlighting its potential as a new antibiotic .
Data Table: Biological Activities of Related Compounds
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The proposed mechanisms include:
- Induction of apoptosis : Triggering programmed cell death.
- Cell cycle arrest : Particularly at the G1 phase, which prevents cancer cells from dividing.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.6 | Induction of apoptosis |
A549 | 7.2 | Cell cycle arrest (G1 phase) |
HeLa | 4.8 | PI3K/Akt pathway modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing efficacy against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) suggest it could be a candidate for treating resistant infections.
Table 2: Antimicrobial Activity Data
Microorganism | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 12 | Bacteria |
Escherichia coli | 15 | Bacteria |
Candida albicans | 20 | Fungi |
Study on Breast Cancer Cells
A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential for development as an anticancer agent.
Antimicrobial Efficacy
Research published in Journal of Antimicrobial Chemotherapy reported that this compound effectively reduced bacterial load in infected animal models, indicating its therapeutic potential against resistant strains.
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-26-14-4-6-15(7-5-14)29(24,25)16-8-10-22(11-9-16)20(23)17-13-19(28-21-17)18-3-2-12-27-18/h2-7,12-13,16H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOREZLJEXIYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.